N-(3,5-dimethylphenyl)-2-(8-(((4-methoxyphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide
Description
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Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[8-[(4-methoxyanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O5/c1-18-10-19(2)12-23(11-18)31-28(33)17-32-25-15-27-26(36-8-9-37-27)14-20(25)13-21(29(32)34)16-30-22-4-6-24(35-3)7-5-22/h4-7,10-15,30H,8-9,16-17H2,1-3H3,(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDNKLXAWIFIFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C3=CC4=C(C=C3C=C(C2=O)CNC5=CC=C(C=C5)OC)OCCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-2-(8-(((4-methoxyphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C29H29N3O5
- Molecular Weight : 499.6 g/mol
- CAS Number : 932308-98-0
Biological Activity
The biological activity of this compound has been investigated primarily for its anticancer properties. Research indicates that derivatives of quinoline and dioxin structures exhibit significant cytotoxic effects against various cancer cell lines.
Anticancer Activity
-
Mechanism of Action :
- The compound's mechanism involves the induction of apoptosis in cancer cells and the inhibition of key cellular pathways that promote tumor growth.
- Studies have shown that it can disrupt the cell cycle and induce cell death in MCF-7 breast cancer cells through mitochondrial pathways.
-
Case Studies :
- In vitro studies using the MTT assay demonstrated that this compound significantly reduces cell viability in MCF-7 cells compared to control groups. The IC50 values indicated a potent anticancer effect comparable to established chemotherapeutic agents like Doxorubicin .
- A detailed study highlighted that the compound affects the expression of apoptosis-related proteins (Bcl-2 family) and enhances the activity of caspases, leading to increased apoptosis in cancer cells .
Data Table: Biological Activity Overview
| Property | Value/Description |
|---|---|
| Anticancer Activity | Significant cytotoxicity against MCF-7 cell line |
| Mechanism | Induces apoptosis via mitochondrial pathways |
| IC50 (MCF-7) | Comparable to Doxorubicin |
| Protein Interaction | Modulates Bcl-2 family proteins |
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For instance:
- Synthesis Techniques : Various synthetic routes have been explored to modify the structure for improved efficacy against cancer cells.
- Comparative Studies : New derivatives were tested alongside the original compound, revealing enhanced potency in certain analogs, which could lead to more effective treatments for resistant cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
